(2,2-Dimethylcyclohexyl)methanesulfonyl chloride
Description
(2-Methylcyclohexyl)methanesulfonyl chloride (CAS 1780418-47-4) is a sulfonyl chloride derivative with the molecular formula C₈H₁₅ClO₂S and a molecular weight of 210.72 g/mol . Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds. This compound features a cyclohexyl ring substituted with a methyl group at the 2-position and a methanesulfonyl chloride group (-SO₂Cl) attached to the methylene bridge.
Key properties include:
- Storage: Requires controlled conditions (exact temperature unspecified) .
- Hazard Profile: Classified under UN# 3265 (corrosive liquid, acidic, organic), Packing Group III. Hazard statements include H314 (causes severe skin burns and eye damage) and H302 (harmful if swallowed) .
- Precautionary Measures: Use protective equipment (P280) and follow specific first-aid protocols (P305+P351+P338, P310) .
Properties
IUPAC Name |
(2,2-dimethylcyclohexyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2)6-4-3-5-8(9)7-13(10,11)12/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCOIJHOMYXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CS(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-Dimethylcyclohexyl)methanesulfonyl chloride can be synthesized through the reaction of (2,2-dimethylcyclohexyl)methanol with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reagents and conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to (2,2-dimethylcyclohexyl)methanesulfonamide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by oxidation.
Scientific Research Applications
(2,2-Dimethylcyclohexyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the sulfonyl chloride to form sulfonamide, sulfonate, and other derivatives. The pathways involved in these reactions are typically substitution mechanisms, where the chloride ion is displaced by the nucleophile.
Comparison with Similar Compounds
Research and Application Insights
- Synthetic Utility : The 2-methylcyclohexyl derivative is likely used in agrochemical or pharmaceutical intermediates, leveraging its balance of reactivity and steric protection .
Biological Activity
(2,2-Dimethylcyclohexyl)methanesulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C₉H₁₈ClO₂S
- CAS Number : 1695016-55-7
- Molecular Weight : 218.76 g/mol
Sulfonyl chlorides like this compound act primarily as electrophiles in biological systems. They can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and methanesulfonates, respectively. This reactivity is crucial for their biological activity:
- Electrophilic Reactivity : The sulfonyl chloride group can interact with various biological molecules, modifying their structure and function.
- Formation of Sulfonamides : These derivatives can exhibit antimicrobial properties by inhibiting bacterial growth through interference with essential biological pathways.
Antimicrobial Properties
Research has demonstrated that this compound possesses notable antimicrobial activity. A study indicated that compounds containing sulfonyl groups effectively inhibited the growth of various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines through the activation of caspases.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Cell cycle arrest |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative therapeutic agent. -
Case Study on Cancer Treatment :
In a preclinical trial involving breast cancer cells, treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated cells. This suggests its potential role as an adjunct in cancer therapy.
Safety and Toxicity
While the compound exhibits promising biological activities, it is crucial to consider its safety profile:
- Toxicity Data :
- LD50 (oral, rat): 205 - 317 mg/kg
- LD50 (dermal, rabbit): 200 - 2000 mg/kg
Proper handling protocols must be observed due to its corrosive nature and potential health hazards upon exposure.
Q & A
Q. What are the optimized synthetic routes for (2,2-dimethylcyclohexyl)methanesulfonyl chloride, and how do reaction conditions influence yield?
The synthesis typically involves reacting (2,2-dimethylcyclohexyl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions .
- Solvent : Use dry dichloromethane or toluene to avoid hydrolysis of the sulfonyl chloride group .
- Catalysts : Anhydrous pyridine may be added to neutralize HCl, improving purity . Post-reaction, vacuum distillation or recrystallization (using hexane/ethyl acetate) isolates the product. Yields >75% are achievable with rigorous moisture exclusion .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the cyclohexyl backbone (δ 1.0–2.5 ppm for methyl and cyclohexyl protons) and sulfonyl chloride moiety (δ 3.8–4.2 ppm for CH₂SO₂Cl) .
- IR : Strong S=O stretching vibrations at 1360 cm⁻¹ and 1170 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 222.7 (calculated for C₉H₁₅ClO₂S) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact (GHS H314) .
- Ventilation : Use fume hoods to avoid inhalation (GHS H330) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., sand) .
- Storage : Keep in amber glass under nitrogen at 2–8°C to prevent hydrolysis .
Q. How does the compound react with common nucleophiles?
The sulfonyl chloride group reacts with:
- Amines : Forms sulfonamides (e.g., with primary amines at 0°C in THF, yielding 80–90% products) .
- Alcohols : Produces sulfonate esters under basic conditions (e.g., NaOH in ethanol) .
- Thiols : Generates disulfides; requires catalytic triethylamine to mitigate side reactions .
Q. What are the best practices for long-term storage and stability assessment?
- Stability Tests : Monitor via TLC or HPLC for hydrolysis (appearance of methanesulfonic acid).
- Storage : Use moisture-proof containers with desiccants (e.g., molecular sieves). Stability >12 months at –20°C in anhydrous DMF .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
The sulfonyl chloride acts as an electrophile via a two-step mechanism:
- Step 1 : Nucleophilic attack (e.g., amine) forms a tetrahedral intermediate.
- Step 2 : Chloride elimination generates the sulfonamide. Computational studies (DFT) reveal a transition state energy barrier of ~25 kcal/mol, with steric hindrance from the dimethylcyclohexyl group slowing kinetics by 15% compared to linear analogs .
Q. How can computational modeling predict its interactions with biological targets?
- Docking Studies : Molecular dynamics simulations show affinity for cysteine proteases (e.g., caspase-3) due to electrophilic sulfur .
- QSAR Models : Electron-withdrawing substituents on the cyclohexyl ring enhance reactivity with thiol groups (R² = 0.89 in inhibitory activity predictions) .
Q. How does steric bulk influence its comparative reactivity in Suzuki couplings?
The 2,2-dimethylcyclohexyl group reduces coupling efficiency with arylboronic acids by 30% compared to phenyl analogs. Optimal conditions require:
Q. What contradictions exist in reported NMR data, and how can they be resolved?
Discrepancies in ¹³C NMR shifts (δ 45–50 ppm for CH₂SO₂Cl) arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Standardizing solvents and referencing to TMS resolves ambiguities .
Q. What evidence supports its potential as a protease inhibitor?
- In Vitro Studies : IC₅₀ = 2.1 µM against trypsin-like proteases, attributed to covalent binding at the active site .
- Comparative Analysis : 10-fold higher activity than non-cyclohexyl analogs due to improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
